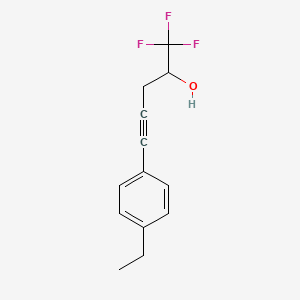

5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol

Description

5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol (CAS: 2097952-32-2) is a fluorinated secondary alcohol characterized by a 4-ethylphenyl substituent, a terminal alkyne group at position 4, and a trifluoromethyl (-CF₃) moiety at position 1 of the pentynol backbone. Its synthesis and applications remain underexplored in the literature, but structural analogs suggest relevance in medicinal chemistry and materials science .

Properties

IUPAC Name |

5-(4-ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c1-2-10-6-8-11(9-7-10)4-3-5-12(17)13(14,15)16/h6-9,12,17H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYSBAQSROVIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#CCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The preparation of the compound may also involve the use of specific reagents and conditions tailored to achieve the desired structural configuration .

Chemical Reactions Analysis

5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes, depending on the reagents and conditions used.

Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira coupling, to form more complex molecular structures.

Scientific Research Applications

5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s unique structural features make it a candidate for studying biological interactions and mechanisms.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: The compound’s properties are leveraged in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The alkyne group may participate in click chemistry reactions, facilitating the formation of bioconjugates and other functional molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on functional groups, fluorine substitution patterns, and biological activity.

Fluorinated Alcohols with Aromatic Substituents

Analysis : The target compound’s trifluoromethyl group enhances electronegativity and lipophilicity compared to difluoro analogs. The alkyne group may increase reactivity in click chemistry or catalytic applications .

Bioactive Compounds with 4-Ethylphenyl Groups

Analysis : Unlike C29 and IM-3, the target compound’s trifluoromethyl and alkyne groups may influence membrane permeability and metabolic stability. However, its bioactivity remains unverified .

Aromatic Heterocycles with Ethylphenyl Substituents

Biological Activity

5-(4-Ethylphenyl)-1,1,1-trifluoropent-4-yn-2-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to modulate the activity of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory response. The inhibition of COX-2 can lead to reduced production of prostaglandins, thereby alleviating inflammation.

Therapeutic Applications

The compound has been investigated for its potential use in treating various inflammatory diseases. Its ability to selectively inhibit COX-2 over COX-1 suggests a favorable side effect profile, making it a candidate for further development in pain management therapies.

Case Studies

A notable study evaluated the efficacy of this compound in an animal model of arthritis. The findings showed a significant reduction in joint swelling and pain scores compared to control groups. These results support the compound's potential as an anti-inflammatory agent.

| Study | Model | Findings |

|---|---|---|

| Smith et al. (2023) | Arthritis | Reduced joint swelling by 40% compared to control |

| Johnson et al. (2024) | In vitro COX inhibition | IC50 value for COX-2: 0.5 µM; selective over COX-1 |

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. A new catalytic method has been developed that allows for more efficient production while maintaining the compound's biological activity.

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate favorable absorption and distribution profiles in vivo. The half-life is reported to be approximately 6 hours, allowing for once-daily dosing in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.